molecular formula C6H3F2N3 B2398268 2-Azido-1,4-difluorobenzene CAS No. 123330-50-7

2-Azido-1,4-difluorobenzene

Cat. No.: B2398268
CAS No.: 123330-50-7
M. Wt: 155.108
InChI Key: XXSCFNZDTNYIEG-UHFFFAOYSA-N
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Description

2-Azido-1,4-difluorobenzene is an organic compound with the molecular formula C6H3F2N3. It is characterized by the presence of two fluorine atoms and an azide group attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,4-difluorobenzene typically involves the diazotization of 2,4-difluoroaniline followed by azidation. The process begins with the diazotization of 2,4-difluoroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis can be carried out in a continuous-flow reactor to enhance efficiency and safety. The continuous-flow process allows for better control of reaction conditions, reducing the risk of hazardous side reactions and improving yield .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1,4-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, low temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Cycloaddition: Alkynes, copper catalysts, room temperature.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

2-Azido-1,4-difluorobenzene is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in bioorthogonal chemistry for labeling and imaging biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals containing triazole moieties.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1,4-Difluorobenzene: Lacks the azide group, making it less reactive in cycloaddition reactions.

    2-Azidobenzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    2,4-Difluoroaniline: Precursor to 2-Azido-1,4-difluorobenzene, lacks the azide group.

Uniqueness: this compound is unique due to the presence of both fluorine atoms and an azide group on the benzene ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical transformations and applications .

Properties

IUPAC Name

2-azido-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSCFNZDTNYIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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